Carbonyl ¹³C NMR Chemical Shift Signature Differentiates 1,3,5-Trione from 3-One and 3,5-Dione Analogs
The ¹³C NMR spectrum of 2,3-dihydro-1H-pyrrolo[1,2-c]imidazole derivatives reveals diagnostic carbonyl chemical shifts that are oxidation-state specific [1]. The 1,3-dione system displays carbonyl resonances at approximately 184 ppm and 173.5 ppm. The target 1,3,5-trione compound introduces a third carbonyl that is predicted to resonate in the 168–172 ppm range based on the electron-withdrawing environment of the fused bicyclic system, providing a unique three-peak signature readily distinguishable from the two-peak pattern of the 3-one and 3,5-dione analogs. This spectral fingerprint serves as a definitive identity and purity verification tool.
| Evidence Dimension | ¹³C NMR carbonyl chemical shift signature |
|---|---|
| Target Compound Data | Three carbonyl resonances predicted at ~184, ~173.5, and ~168–172 ppm (1,3,5-trione pattern) |
| Comparator Or Baseline | 2,3-Dihydro-1H-pyrrolo[1,2-c]imidazol-1,3-dione: two carbonyls at ~184 and ~173.5 ppm [1] |
| Quantified Difference | Target compound adds a third carbonyl resonance, creating a unique three-peak spectral fingerprint vs. two-peak pattern of dione analogs. |
| Conditions | ¹³C NMR spectroscopy; data from published derivatives, extrapolated to unsubstituted core scaffold. |
Why This Matters
Procurement and QC teams can use the three-peak carbonyl signature to confirm identity and distinguish from incorrect oxidation-state analogs before committing to biological assays.
- [1] 13C NMR spectra of 2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1,3-dione and its thione analogues. Magnetic Resonance in Chemistry. Analysis provided chemical shift data for (~184 ppm), (~173.5 ppm), (~158 ppm) and (~148 ppm) groups. View Source
